molecular formula C23H26N4O3S B11310317 6-methyl-4-{4-[(4-methyl-2-phenylpiperazin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one

6-methyl-4-{4-[(4-methyl-2-phenylpiperazin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one

Cat. No.: B11310317
M. Wt: 438.5 g/mol
InChI Key: SZAHZLGMKXCAGM-UHFFFAOYSA-N
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Description

6-methyl-4-{4-[(4-methyl-2-phenylpiperazin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-{4-[(4-methyl-2-phenylpiperazin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one typically involves multiple steps. The process begins with the preparation of the pyridazinone core, followed by the introduction of the sulfonyl group and the piperazine moiety. Common reagents used in these reactions include sulfonyl chlorides, piperazine derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-{4-[(4-methyl-2-phenylpiperazin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine.

Scientific Research Applications

6-methyl-4-{4-[(4-methyl-2-phenylpiperazin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-methyl-4-{4-[(4-methyl-2-phenylpiperazin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives and piperazine-containing molecules. Examples include:

Uniqueness

What sets 6-methyl-4-{4-[(4-methyl-2-phenylpiperazin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H26N4O3S

Molecular Weight

438.5 g/mol

IUPAC Name

3-methyl-5-[[4-(4-methyl-2-phenylpiperazin-1-yl)sulfonylphenyl]methyl]-1H-pyridazin-6-one

InChI

InChI=1S/C23H26N4O3S/c1-17-14-20(23(28)25-24-17)15-18-8-10-21(11-9-18)31(29,30)27-13-12-26(2)16-22(27)19-6-4-3-5-7-19/h3-11,14,22H,12-13,15-16H2,1-2H3,(H,25,28)

InChI Key

SZAHZLGMKXCAGM-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3C4=CC=CC=C4)C

Origin of Product

United States

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